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INCB054828

Cat. No.: B1191782
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Description

Overview of Fibroblast Growth Factor (FGF) and FGFR System in Cellular Biology

Fibroblast Growth Factors (FGFs) constitute a family of polypeptide growth factors, with approximately 22 to 28 members identified in humans mdpi.comoup.comnih.govresearchgate.net. These proteins are fundamental to a wide array of biological functions, including cell proliferation, differentiation, migration, and survival mdpi.comoup.comnih.govresearchgate.netthermofisher.com. FGFs exert their diverse effects by binding to and activating specific high-affinity receptor tyrosine kinases (RTKs) known as Fibroblast Growth Factor Receptors (FGFRs) mdpi.comoup.comnih.govresearchgate.netthermofisher.com.

The FGFR family primarily consists of four distinct receptor tyrosine kinases: FGFR1, FGFR2, FGFR3, and FGFR4. A fifth FGFR-like protein, FGFR5 (also known as FGFRL1), has been identified, which can bind FGF ligands but lacks the intracellular tyrosine kinase domain essential for signal transduction oup.commdpi.com. Upon ligand binding, FGFRs undergo dimerization, leading to transphosphorylation of their intracellular tyrosine kinase domains. This activation initiates a cascade of downstream intracellular signaling pathways, notably the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, the phosphatidylinositol-3-kinases (PI3K)/AKT pathway, the phospholipase C gamma (PLCγ) pathway, and the signal transducer and activator of transcription (STAT) pathway mdpi.comoup.comnih.govresearchgate.netresearchgate.netoncotarget.comaacrjournals.orgoup.comfrontiersin.org. The RAS/MAPK pathway is recognized as a predominant signaling route activated by FGFRs nih.govresearchgate.net.

Physiological Roles of FGFRs in Development and Homeostasis

FGFRs play pivotal roles in numerous physiological processes, contributing significantly to both embryonic development and adult tissue homeostasis and repair mdpi.comoup.comnih.govresearchgate.netthermofisher.commdpi.comoup.comrutgers.eduuax.comaging-us.com. Their functions span a wide spectrum of cellular activities, including cell proliferation, differentiation, tissue repair, and metabolic homeostasis mdpi.comoup.comnih.govresearchgate.netthermofisher.commdpi.comoup.comuax.comaging-us.com. Specific examples of their involvement include angiogenesis (formation of new blood vessels), wound healing, control of the nervous system, and processes within male reproduction mdpi.comoup.comnih.govthermofisher.comoup.compnas.org. Furthermore, FGF/FGFR signaling is essential for proper bone development and the maintenance of adult bone homeostasis, with mutations in FGFs and FGFRs being implicated in various congenital skeletal disorders uax.comfrontiersin.org.

Dysregulation of FGFR Signaling in Pathological Contexts

Aberrant regulation of the FGF/FGFR signaling system has been extensively implicated in the pathogenesis and progression of a broad range of diseases, most notably various types of cancer mdpi.comoup.commdpi.comresearchgate.netoncotarget.comaacrjournals.orgfrontiersin.orgrutgers.edufrontiersin.orgnih.govd-nb.infonih.govroyalsocietypublishing.orgmdpi.com.

Genetic Aberrations of FGFRs (Amplifications, Mutations, Fusions, Translocations)

Dysregulation of FGFR signaling in pathological contexts often stems from specific genetic alterations affecting the FGF or FGFR genes mdpi.comresearchgate.netoncotarget.comrutgers.edufrontiersin.orgnih.govd-nb.infonih.govroyalsocietypublishing.orgaacrjournals.org. These aberrations include:

Gene Amplifications: Increased copies of FGFR genes lead to receptor overexpression. For instance, FGFR1 gene amplification has been observed in 10.5% of breast cancer patients, and FGFR2 amplification in 4% of triple-negative breast tumors mdpi.comnih.gov. FGFR1 and FGFR4 amplifications are frequently identified aberrations in human malignancies d-nb.info.

Mutations: These can be point mutations, gain-of-function, or loss-of-function mutations. Activating mutations can result in constitutively active receptors or altered affinity for FGF ligands, leading to ligand-independent signaling mdpi.comoncotarget.comrutgers.edunih.gov.

Fusions and Translocations: Chromosomal translocations can lead to the formation of FGFR-fusion proteins that exhibit constitutive kinase activity researchgate.netoncotarget.comrutgers.edunih.govaacrjournals.org. Examples include FGFR2 fusions in 10-15% of intrahepatic cholangiocarcinoma cases, FGFR1 rearrangements in myeloid/lymphoid neoplasms, and FGFR3 fusions in bladder cancer oncotarget.comaacrjournals.orgplos.org. Fusions are predominantly seen in FGFR2 and FGFR3 d-nb.info.

Alternative Splicing and Overexpression: Changes in alternative splicing of FGFRs can alter ligand specificity, broadening the range of FGFs that can stimulate tumor cells oncotarget.comnih.gov. Upregulation of FGF expression in cancer or stromal cells can also lead to enhanced paracrine or autocrine activation of the pathway oncotarget.comrutgers.edunih.gov.

Consequences of Aberrant FGFR Activation on Cellular Processes

Aberrant activation of FGFR signaling, whether ligand-dependent or ligand-independent, drives several cellular processes critical for cancer development and progression thermofisher.commdpi.comresearchgate.netoncotarget.comaacrjournals.orgrutgers.edunih.gov. These consequences include:

Enhanced Cell Proliferation and Survival: Constitutive activation of FGFRs promotes uncontrolled cell growth and prevents programmed cell death (apoptosis) mdpi.comresearchgate.netoncotarget.comnih.gov.

Increased Migration and Angiogenesis: FGFR signaling contributes to increased cell motility, facilitating metastasis, and promotes the formation of new blood vessels (neoangiogenesis) to support tumor growth nih.govthermofisher.commdpi.comoncotarget.comrutgers.edu.

Activation of Downstream Pathways: Aberrant FGFR activation leads to the sustained activation of key intracellular signaling cascades, including the MAPK/ERK, PI3K/AKT, STAT, and mTOR pathways. These pathways collectively regulate cell survival, proliferation, and motility, contributing to the malignant phenotype mdpi.comresearchgate.netoncotarget.comaacrjournals.orgfrontiersin.orgmdpi.com.

Epithelial-Mesenchymal Transition (EMT) and Drug Resistance: Dysregulated FGFR signaling can induce EMT, a process associated with increased invasiveness and metastatic potential. Furthermore, it can contribute to acquired resistance to various anticancer therapies, including other targeted treatments mdpi.comoncotarget.compnas.org.

Rationale for Kinase Inhibitor Development Targeting FGFRs

The compelling evidence of the oncogenic role of aberrant FGF/FGFR signaling in numerous human malignancies provides a strong rationale for developing therapeutic agents that target this pathway oncotarget.comfrontiersin.orgrutgers.edumdpi.comaacrjournals.orgaacrjournals.orghra.nhs.uk. Kinase inhibitors represent a significant class of targeted therapies that aim to block the activity of specific protein kinases involved in cancer progression. FGFR inhibitors typically function by targeting the ATP-binding site within the intracellular tyrosine kinase domain of the FGFRs frontiersin.orgpnas.orgaacrjournals.org.

The objective of FGFR inhibitor development is to counteract tumor growth, inhibit angiogenesis, and potentially reverse or prevent acquired resistance to existing anticancer drugs mdpi.comoncotarget.comaacrjournals.orgaacrjournals.org. Early efforts in kinase inhibitor development often resulted in non-selective multi-target tyrosine kinase inhibitors (TKIs) that inhibited multiple kinases, including FGFRs, due to structural similarities in their kinase domains frontiersin.orgmdpi.comaacrjournals.orgaacrjournals.org. However, the field has progressed towards the development of highly selective FGFR inhibitors to maximize efficacy and minimize off-target effects aacrjournals.orgaacrjournals.org.

Introduction to INCB054828 as an FGFR Inhibitor

This compound, also known by its generic name Pemigatinib (B609903) and trade name Pemazyre, is a notable compound developed as a therapeutic agent targeting the FGFR pathway wikipedia.orgmrc.ac.ukguidetoimmunopharmacology.orgambeed.comnih.govambeed.cnresearchgate.net. It is characterized as a novel, selective, potent, and orally bioavailable small molecule inhibitor of fibroblast growth factor receptor types 1, 2, and 3 (FGFR1, FGFR2, and FGFR3) plos.orghra.nhs.ukambeed.comnih.govresearchgate.netplos.org.

The mechanism of action of this compound involves binding to and inhibiting the kinase activity of FGFR1, FGFR2, and FGFR3. This inhibition subsequently blocks the downstream signaling pathways activated by these receptors, leading to a decrease in cell viability in cancer cell lines that exhibit activating FGFR amplifications and fusions ambeed.comresearchgate.net.

Preclinical studies have demonstrated the potent inhibitory activity of this compound against recombinant human FGFR kinases. The half maximal inhibitory concentration (IC50) values were reported as 0.4 nM for FGFR1, 0.5 nM for FGFR2, and 1.0 nM for FGFR3 plos.orgnih.govresearchgate.netplos.org. While it shows potent activity against FGFR1, 2, and 3, its activity against FGFR4 is notably weaker, with an IC50 of 30 nM plos.orgnih.govresearchgate.netplos.org. This selectivity for FGFR1, 2, and 3, while sparing FGFR4, is a differentiating characteristic that may help mitigate certain potential side effects related to bile acid metabolism plos.org.

This compound has been investigated in clinical trials for patients with advanced malignancies, particularly those harboring FGFR alterations, such as fusions and activating mutations nih.govaacrjournals.org. It has shown activity in xenograft tumor models with translocations in FGFR1 (myeloid leukemia), FGFR2 (cholangiocarcinoma), and FGFR3 (urothelial carcinoma) plos.org. The compound has received approval by the FDA for the treatment of locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or rearrangement that has progressed after at least one prior line of systemic therapy frontiersin.orgwikipedia.orgmrc.ac.ukresearchgate.net. It is also being investigated for myeloid/lymphoid neoplasms with FGFR1 rearrangement hra.nhs.ukresearchgate.netashpublications.org.

Detailed Research Findings: this compound Kinase Inhibition Profile

The following table summarizes the inhibitory potency of this compound against various FGFR kinases based on enzymatic assays:

KinaseIC50 (nM)
FGFR10.4
FGFR20.5
FGFR31.0
FGFR430

Data Source: plos.orgnih.govresearchgate.netplos.org

Properties

Molecular Formula

C20H16FN7OS

Appearance

Solid powder

Synonyms

INCB054828;  INCB-054828;  INCB 054828;  INCB54828;  INCB 54828;  INCB-54828.; NONE

Origin of Product

United States

Molecular and Cellular Pharmacology of Incb054828

Target Binding and Kinase Inhibition Profile

INCB054828 exhibits a well-defined target binding and kinase inhibition profile, demonstrating high potency and selectivity for specific FGFR kinases.

This compound demonstrates potent inhibitory activity against FGFR1, FGFR2, and FGFR3. Enzymatic assays utilizing recombinant human FGFR kinases have established half maximal inhibitory concentration (IC₅₀) values of 0.4 nM for FGFR1, 0.5 nM for FGFR2, and 1.0 nM (or 1.2 nM in some reports) for FGFR3. Current time information in Chatham County, US.Current time information in Davidson County, US.wikipedia.orgguidetopharmacology.orgmims.complos.orgwikipedia.org The compound shows comparatively weaker activity against FGFR4, with an IC₅₀ value of 30 nM. Current time information in Chatham County, US.Current time information in Davidson County, US.wikipedia.orgguidetopharmacology.orgmims.complos.orgwikipedia.org

In cellular contexts, this compound maintains its potent inhibitory effects. In the KATO III cell line, the IC₅₀ for inhibiting phospho-FGFR2 levels was determined to be 3 nM, increasing to 10.9 nM when spiked into normal donor blood, accounting for protein binding. Current time information in Davidson County, US. Furthermore, in Ba/F3 cell lines engineered to express the kinase domains of FGFRs fused with the ETV6 (TEL) dimerization domain, this compound demonstrated balanced inhibition with IC₅₀ values of 3 nM for FGFR1 and 4 nM for FGFR3. Current time information in Davidson County, US.

Table 1: Potency of this compound Against FGFR Kinases (IC₅₀ Values)

KinaseEnzymatic Assay IC₅₀ (nM)Cellular Assay IC₅₀ (nM)
FGFR10.4 Current time information in Chatham County, US.Current time information in Davidson County, US.wikipedia.orgguidetopharmacology.orgmims.complos.orgwikipedia.org3 (Ba/F3-ETV6) Current time information in Davidson County, US.
FGFR20.5 Current time information in Chatham County, US.Current time information in Davidson County, US.wikipedia.orgguidetopharmacology.orgmims.complos.orgwikipedia.org3 (KATO III), 10.9 (KATO III in human blood) Current time information in Davidson County, US.
FGFR31.0 or 1.2 Current time information in Chatham County, US.Current time information in Davidson County, US.wikipedia.orgguidetopharmacology.orgmims.complos.orgwikipedia.org4 (Ba/F3-ETV6) Current time information in Davidson County, US.
FGFR430 Current time information in Chatham County, US.Current time information in Davidson County, US.wikipedia.orgguidetopharmacology.orgmims.complos.orgwikipedia.orgNot specified

This compound exhibits a high degree of selectivity for the FGFR family members. Current time information in Chatham County, US.guidetopharmacology.orgguidetopharmacology.org A comprehensive selectivity profiling against a panel of 56 diverse tyrosine and serine-threonine kinases revealed that only two non-FGFR kinases, Vascular Endothelial Growth Factor Receptor-2/Kinase Insert Domain Containing Receptor (VEGFR2/KDR) and c-KIT, were inhibited with IC₅₀ values below 1,000 nM. Current time information in Chatham County, US.Current time information in Davidson County, US.wikipedia.orgresearchgate.netwikipedia.orgmdwiki.org Specifically, KDR (VEGFR2) showed an IC₅₀ of 182 nM (or 70 nM according to one source), and c-KIT showed an IC₅₀ of 266 nM. Current time information in Chatham County, US.Current time information in Davidson County, US.wikipedia.org Further profiling against a broader panel of 161 kinases confirmed this selectivity, with no other kinases significantly inhibited by this compound at a concentration of 100 nM, apart from the four FGFR enzymes and VEGFR2. Current time information in Davidson County, US.

Table 2: Selectivity Profile of this compound Against Key Non-FGFR Kinases (IC₅₀ Values)

KinaseEnzymatic Assay IC₅₀ (nM)
KDR (VEGFR2)182 Current time information in Chatham County, US.Current time information in Davidson County, US. (or 70 wikipedia.org)
c-KIT266 Current time information in Chatham County, US.Current time information in Davidson County, US.
Other kinases (panel of 56/161)>1000 nM Current time information in Chatham County, US.Current time information in Davidson County, US.researchgate.netwikipedia.orgmdwiki.org

This compound functions as an ATP-competitive inhibitor of FGFR enzymes. Current time information in Chatham County, US.Current time information in Davidson County, US.cenmed.comnewdrugapprovals.orgnih.govnih.gov This mechanism involves the inhibitor binding to the active site of the enzyme, thereby competing with adenosine (B11128) triphosphate (ATP) for binding and preventing the substrate from interacting with the enzyme. newdrugapprovals.org Evidence supporting this ATP-competitive binding mode includes the observation that the FGFR1 IC₅₀ of this compound shifted from 0.6 nM to 6 nM when the ATP concentration in the enzyme assay was increased from 50 µM to 5,000 µM. Current time information in Chatham County, US.Current time information in Davidson County, US. This characteristic feature indicates that the inhibitory effect of this compound can be overcome by sufficiently high concentrations of ATP. newdrugapprovals.org

Selectivity Profile Against Other Kinases

Cellular Pathway Modulation by this compound

Beyond its direct kinase inhibition, this compound effectively modulates downstream cellular pathways that are aberrantly activated by FGFR signaling.

A critical mechanism of action for this compound is its ability to inhibit FGFR autophosphorylation. In cellular assays, this compound potently inhibits the autophosphorylation of FGFR proteins with low nanomolar IC₅₀ values. guidetopharmacology.orgwikipedia.org This inhibition leads to a concentration-dependent reduction in FGFR phosphorylation. wikipedia.orgresearchgate.netmdwiki.orgnewdrugapprovals.org For instance, in KATO III cells, this compound demonstrated an IC₅₀ of 3 nM for the inhibition of FGFR2 phosphorylation. Current time information in Davidson County, US. Similarly, in Ba/F3 cell lines engineered to express FGFR kinase domains as ETV6 fusions, this compound effectively inhibited autophosphorylation of FGFR1 (IC₅₀ 3 nM) and FGFR3 (IC₅₀ 4 nM). Current time information in Davidson County, US. This blockade of autophosphorylation is crucial as it prevents the initial activation signal of the receptor.

The inhibition of FGFR autophosphorylation by this compound consequently leads to the blockade of downstream signal transduction pathways. guidetopharmacology.orgnewdrugapprovals.orghznu.edu.cn Activated FGFRs typically initiate a cascade of intracellular signaling, including the mitogen-activated protein kinase (MAPK), signal transducer and activator of transcription (STAT), and phosphoinositide-3-kinase (PI3K)/Akt pathways, which are vital for cell growth, migration, differentiation, and survival. nih.gov

This compound effectively reduces the phosphorylation of key downstream effectors. Research findings indicate a concentration-dependent reduction in the phosphorylation of ERK1/2 (extracellular signal-regulated kinase 1/2), FRS2 (FGFR substrate 2), and STAT5 (signal transducer and activator of transcription 5) in various relevant cell lines (e.g., KG-1a acute myeloid leukemia cells, RT-4 cells). wikipedia.orgresearchgate.netmdwiki.orgnewdrugapprovals.org By blocking these initial signals through its tyrosine kinase inhibitory action, this compound prevents the dysregulated signaling cascades that contribute to malignancy. hznu.edu.cn

Table 3: Effect of this compound on Downstream Signaling Markers

Downstream MarkerEffect of this compoundRelevant Cell Lines
Phospho-FGFRReduced phosphorylationKG-1a, RT-4, KATO III, RT-112 wikipedia.orgresearchgate.netmdwiki.orgnewdrugapprovals.org
Phospho-ERK1/2Reduced phosphorylationKG-1a, RT-4 wikipedia.orgresearchgate.netmdwiki.orgnewdrugapprovals.org
Phospho-FRS2Reduced phosphorylationKG-1a, RT-4 researchgate.netmdwiki.orgnewdrugapprovals.org
Phospho-STAT5Reduced phosphorylationKG-1a, RT-4 wikipedia.orgresearchgate.netmdwiki.orgnewdrugapprovals.org

Downstream Signal Transduction Blockade

RAS-MAP Kinase Pathway Modulation

This compound effectively modulates the RAS-MAP kinase pathway by suppressing the phosphorylation of extracellular signal-regulated kinase (ERK). In RT-4 bladder cancer cells, which harbor an FGFR3-TACC3 translocation, treatment with this compound leads to a strong reduction in phospho-ERK levels, with this effect being concentration-dependent. nih.gov This inhibition of cell viability is associated with the suppression of growth-promoting pathways, including the Ras-MAPK pathway, as observed in studies involving Triple-Negative Breast Cancer (TNBC) cell lines. aacrjournals.orgportico.org

PI3 Kinase-AKT Pathway Modulation

The PI3 kinase-AKT pathway is another crucial signaling cascade activated by FGFRs. nih.govplos.orgresearchgate.netfrontiersin.orgucl.ac.uk Treatment of KATO III cells, which exhibit FGFR2 amplification, with this compound resulted in a clear downregulation of phosphorylated AKT (p-AKT). nih.gov Similarly, in RT-112 bladder cancer cells, characterized by an FGFR3-TACC3 fusion, this compound led to a reduction in both total and phosphorylated AKT, indicating a modulation of AKT signaling. nih.gov The activity of Src kinase, which is recruited to activated FGFR complexes via FGFR substrate 2 (FRS2), plays a role in modulating signaling dynamics, and the activation of the PI3K-Akt pathway is significantly attenuated by this interaction. embopress.org

STAT Pathway Modulation

STAT proteins are known to be activated by FGFRs in specific cellular environments. nih.govplos.orgresearchgate.netfrontiersin.orgucl.ac.uk this compound has been shown to reduce phospho-STAT5 levels in a concentration-dependent manner in KG1a cells, which carry an FGFR1 translocation. nih.gov Immunoblotting studies further confirmed the reduction of phospho-STAT5 in both KG1a and RT-4 cells following treatment with this compound. nih.govplos.orgresearchgate.net

Impact on FGFR Substrate Protein Phosphorylation (e.g., FRS2)

Fibroblast growth factor receptor substrate 2 (FRS2) is a key scaffolding protein that acts as a substrate for FGFRs. nih.govplos.orgresearchgate.netcancerbiomed.orgfrontiersin.org FRS2 constitutively associates with FGFRs and undergoes phosphorylation upon receptor activation, which is critical for initiating downstream signaling. researchgate.netfrontiersin.org this compound demonstrates a significant impact on FGFR substrate protein phosphorylation. It strongly suppresses the levels of phospho-FRS2 in RT-4 bladder cancer cells. nih.gov Furthermore, this compound inhibits the autophosphorylation of FGFR proteins with low nanomolar IC₅₀ values. aacrjournals.orgscispace.com The concentration-dependent inhibition of phospho-FGFR3 by this compound in RT-112 cells has been precisely determined using a proximity ligation assay. nih.govplos.orgresearchgate.net

In Vitro Cellular Activity in Genetically Defined Models

This compound selectively inhibits the growth of tumor cell lines that exhibit activated FGFR signaling, showing significantly less activity against cell lines lacking FGFR aberrations. nih.govnih.govaacrjournals.orgplos.orgresearchgate.netscispace.com The IC₅₀ values for growth inhibition in FGFR-altered cell lines generally range from 3 to 50 nM, whereas for cancer cell lines or normal cells without FGFR dependence, the IC₅₀ values typically exceed 1500 nM. aacrjournals.orgresearchgate.netscispace.com

Differential Growth Inhibition in FGFR-Altered Cell Lines

This compound demonstrates differential growth inhibition across various FGFR-altered cell lines:

FGFR1 Alterations:

The erythroleukemia acute myeloid leukemia (AML) cell line KG1a, which carries an FGFR1 translocation, showed a growth inhibition (GI₅₀) value of 3 nM. plos.org The parental KG1 line exhibited a similar GI₅₀ of 1 nM. plos.org

Ba/F3 cell lines engineered to express FGFR1 kinase domain fusion were inhibited with an IC₅₀ of 3 nM. researchgate.net

The lung cancer cell line NCI-H1581, characterized by FGFR1 amplification, was highly sensitive to this compound. nih.gov

Human Triple-Negative Breast Cancer (TNBC) lines MFM223, SUM185, and SUM52PE, all possessing known FGFR alterations including FGFR1 amplification, were highly sensitive to this compound in viability assays. aacrjournals.org

FGFR2 Alterations:

The gastric carcinoma cell line KATO III, with FGFR2 amplification, was potently inhibited by this compound, showing IC₅₀ values ranging between 1.8 and 28 nM. frontiersin.org

Ba/F3 cell lines with FGFR2 translocation showed an IC₅₀ of 0.3 nM. d-nb.info

Cells expressing an FGFR2-CLIP1 fusion were sensitive to this compound, with an IC₅₀ value of 10.16 nM. targetmol.comscispace.com

FGFR3 Alterations:

In RT-4 bladder cancer cells, which have an FGFR3-TACC3 translocation, this compound led to a strong suppression of phospho-FRS2 and phospho-ERK levels. nih.gov

The bladder carcinoma cell line RT-112, carrying an FGFR3-TACC3 fusion, showed concentration-dependent inhibition of phospho-FGFR3 and a significant reduction in viability and proliferation upon treatment. nih.govplos.orgresearchgate.netnih.gov

Ba/F3 cell lines expressing FGFR3 kinase domain fusion had an IC₅₀ of 4 nM. researchgate.net

Ba/F3 cell lines with FGFR3 translocation showed an IC₅₀ of 1.2 nM. d-nb.info

The multiple myeloma cell line KMS-11, characterized by an FGFR3 p.Y373C mutation and a t(4;14) translocation, exhibited IC₅₀ values between 13 and 26 nM. frontiersin.org

OPM-2 multiple myeloma cells, with high FGFR3 expression due to a t(4;14) translocation, showed a GI₅₀ of 97 nM. aacrjournals.org

Table 2: Differential Growth Inhibition (IC₅₀/GI₅₀) in FGFR-Altered Cell Lines by this compound

Cell Line / ModelFGFR AlterationIC₅₀/GI₅₀ (nM)
KG1aFGFR1 translocation3
KG1FGFR1 translocation1
Ba/F3 (FGFR1 fusion)FGFR1 kinase domain fusion3
NCI-H1581FGFR1 amplificationHighly sensitive
MFM223, SUM185, SUM52PEFGFR alterations (including FGFR1 amplification)Highly sensitive
KATO IIIFGFR2 amplification1.8-28
Ba/F3 (FGFR2 translocation)FGFR2 translocation0.3
FGFR2-CLIP1 fusion cellsFGFR2-CLIP1 fusion10.16
RT-4FGFR3-TACC3 translocationStrong suppression of p-FRS2, p-ERK
RT-112FGFR3-TACC3 fusionSignificant reduction in viability/proliferation
Ba/F3 (FGFR3 fusion)FGFR3 kinase domain fusion4
Ba/F3 (FGFR3 translocation)FGFR3 translocation1.2
KMS-11FGFR3 p.Y373C mutation, t(4;14)13-26
OPM-2High FGFR3 expression, t(4;14)97

Influence on Cell Migration and Invasion

The dysregulation of receptor tyrosine kinase (RTK) signaling, which encompasses FGFRs, is a significant factor in the acquisition of various hallmarks of cancer cells, including enhanced migration and invasion nih.govplos.org. Fibroblast growth factor receptor signaling actively contributes to the metastatic potential of malignancies by promoting tumor cell migration and invasion aacrjournals.orgonderzoekmetmensen.nlresearchgate.netcancer.govplos.org.

FGFR1 signaling has also been implicated in macrophage-dependent cell migration and invasion, notably by activating the TGFβ/SMAD signaling axis and the Cxcr2 receptor for inflammatory cytokines royalsocietypublishing.org. This suggests a role for macrophages in promoting FGFR1-driven breast cancer metastasis royalsocietypublishing.org. By inhibiting the activity of FGFRs, this compound is expected to disrupt these pro-migratory and pro-invasive signaling cascades, thereby potentially limiting the metastatic capabilities of FGFR-driven cancers.

Preclinical Efficacy and Pharmacodynamics of Incb054828

In Vitro Anti-tumor Activity in Cancer Cell Lines

INCB054828 has demonstrated potent inhibition of the kinase activity of recombinant human FGFR1, FGFR2, and FGFR3 enzymes, with half maximal inhibitory concentration (IC50) values of 0.4, 0.5, and 1.0 nM, respectively. plos.orgnih.govresearchgate.netplos.orgnih.gov It exhibits weaker activity against FGFR4 (IC50 30 nM) and high selectivity against a panel of other kinases, including VEGFR2. plos.orgnih.govresearchgate.netaacrjournals.orgplos.orgnih.gov In cellular assays, this compound effectively inhibited the autophosphorylation of FGFR proteins and blocked downstream signaling pathway activation. researchgate.netaacrjournals.orgplos.org

Sensitivity of Specific Cancer Cell Lines with FGFR Alterations

Cancer cell lines harboring genetic alterations in FGFR1, FGFR2, and FGFR3 have shown unique sensitivity to growth inhibition by this compound. aacrjournals.orgresearchgate.net The IC50 values for these sensitive cell lines are generally in the range of 3-50 nM. aacrjournals.orgresearchgate.net For instance, the KG1 and KG1a erythroleukemia AML cell lines, which carry a translocation of FGFR1 (FGFROP2-FGFR1), showed similar in vitro activity with GI50 values of 1 and 3 nM, respectively. plos.orgnih.gov The KATO III gastric cancer cell line, characterized by genetic amplification of FGFR2, and RT-112 bladder carcinoma cells, which carry the FGFR3-TACC3 fusion, have also been used to demonstrate the in vitro activity of this compound. nih.gov

Here is a table summarizing the in vitro sensitivity of some cancer cell lines with FGFR alterations to this compound:

Cell LineCancer TypeFGFR AlterationThis compound Sensitivity (IC50/GI50)Source
KG1AML (Erythroleukemia)FGFROP2-FGFR1 fusion1 nM (GI50) plos.orgnih.gov
KG1aAML (Erythroleukemia)FGFROP2-FGFR1 fusion3 nM (GI50) plos.orgnih.gov
KATO IIIGastric CancerFGFR2 amplificationSensitive nih.gov
RT-112Bladder CarcinomaFGFR3-TACC3 fusionSensitive nih.gov
H1581Lung CancerFGFR1 and FGFR2 expressionSensitive
RT-4Bladder CarcinomaFGFR3 translocationSensitive researchgate.netresearchgate.netplos.org
OPM-2Multiple MyelomaHigh FGFR3 expression97 nM (GI50) aacrjournals.org

Comparisons with Cell Lines Lacking FGFR Aberrations

This compound selectively inhibited the growth of tumor cell lines with activated FGFR signaling compared to cell lines lacking FGFR aberrations. plos.orgnih.govresearchgate.netnih.govresearchgate.net Cancer cell lines or normal cells without FGFR dependence showed significantly lower sensitivity to this compound, with IC50 values generally exceeding 1500 nM. aacrjournals.orgresearchgate.net This demonstrates the compound's selectivity for targeting cells where FGFR signaling is dysregulated.

In Vivo Efficacy in Non-Human Xenograft Models

The antitumor effect of orally administered this compound has been investigated using various xenograft tumor models with genetic alterations in FGFR1, FGFR2, and FGFR3. plos.orgnih.govresearchgate.netnih.gov These studies have shown that this compound suppresses the growth of xenografted tumors with these alterations as monotherapy. plos.orgnih.govresearchgate.netnih.govresearchgate.net

Orthotopic and Subcutaneous Xenograft Models

Preclinical in vivo studies have utilized both subcutaneous and potentially orthotopic xenograft models to evaluate the efficacy of this compound. For example, subcutaneous xenograft models using KG1 cells (FGFR1 fusion), KATO III cells (FGFR2 amplified), and RT-112 cells (FGFR3-TACC3 fusion) have been employed. nih.govresearchgate.net Patient-derived xenograft (PDX) models, including those for cholangiocarcinoma with FGFR2-TRA2B translocation, have also been used. plos.orgnih.govresearchgate.neteuropa.eu

Efficacy in Models with FGFR1 Alterations (e.g., KG1/KG1a AML models)

This compound has shown significant efficacy in xenograft models with FGFR1 alterations. plos.orgnih.govresearchgate.net In a humanized mouse model bearing KG1 subcutaneous xenografts (FGFROP2-FGFR1 fusion), a once-daily dose of 0.3 mg/kg this compound demonstrated significant tumor growth inhibition. plos.orgnih.govresearchgate.net Partial antitumor efficacy was also observed against OPM-2 subcutaneous xenografted tumors (high FGFR3 expression, sensitive to FGFR inhibition) at a dose of 0.3 mg/kg once daily. aacrjournals.org

Efficacy in Models with FGFR2 Alterations (e.g., KATO III gastric cancer, Cholangiocarcinoma PDX models)

Significant antitumor activity has been observed in xenograft models with FGFR2 alterations. plos.orgnih.govresearchgate.net In severe combined immunodeficiency mice bearing KATO III gastric cancer tumors (FGFR2 amplified), once-daily oral administration of this compound significantly suppressed tumor growth at doses as low as 0.03 mg/kg, with maximum activity seen at doses equal to or greater than 0.3 mg/kg. plos.orgnih.govresearchgate.net In a PDX model of chemorefractory cholangiocarcinoma harboring the FGFR2-TRA2B translocation, both 0.3 mg/kg and 1 mg/kg doses of this compound resulted in significant tumor growth inhibition in mice implanted subcutaneously with these tumors. plos.orgnih.govresearchgate.net

Here is a table summarizing the in vivo efficacy of this compound in select xenograft models:

Model TypeCancer TypeFGFR AlterationDose (mg/kg, QD)Observed EfficacySource
Subcutaneous Xenograft (KG1)AMLFGFROP2-FGFR1 fusion0.3Significant tumor inhibition plos.orgnih.govresearchgate.net
Subcutaneous Xenograft (KATO III)Gastric CancerFGFR2 amplification≥ 0.03Significant tumor suppression plos.orgnih.govresearchgate.net
Subcutaneous Xenograft (KATO III)Gastric CancerFGFR2 amplification≥ 0.3Maximum activity plos.orgnih.govresearchgate.net
Subcutaneous Xenograft (RT-112)Bladder CarcinomaFGFR3-TACC3 fusion0.3, 1Significant tumor inhibition nih.govresearchgate.net
Subcutaneous PDX (CTG-0997)CholangiocarcinomaFGFR2-TRA2B fusion0.3, 1Significant tumor inhibition plos.orgnih.govresearchgate.net
Subcutaneous Xenograft (OPM-2)Multiple MyelomaHigh FGFR3 expression0.3Partial antitumor efficacy aacrjournals.org

Pharmacodynamic analyses in preclinical models, such as in KATO III tumor-bearing mice, have shown that a plasma target concentration of 22 nM of total this compound was sufficient to inhibit FGFR2 autophosphorylation by 50% in the tumor. plos.orgplos.org At a dose of 1 mg/kg, the plasma exposure of this compound exceeded this IC50 target for approximately 12–14 hours per day, which correlated with significant efficacy in models driven by FGFR1, 2, or 3 deregulation. plos.org

Efficacy in Models with FGFR3 Alterations (e.g., RT-112 bladder carcinoma models)

This compound has demonstrated efficacy in preclinical models harboring FGFR3 alterations. The RT-112 bladder carcinoma model, which carries the FGFR3-TACC3 fusion, is one such example. plos.orgnih.govresearchgate.net In studies using RNU immunocompromised rats bearing RT-112 tumors, oral administration of this compound at doses of 0.3 and 1 mg/kg once daily for 14 days resulted in significant tumor growth inhibition. plos.orgnih.govresearchgate.net This efficacy in the RT-112 model further supports the activity of this compound against tumors with FGFR3 fusions. plos.orgnih.govclinicaltrials.gov

Efficacy in Genetically Defined Triple-Negative Breast Cancer Models

The efficacy of this compound has also been investigated in models of triple-negative breast cancer (TNBC) with defined genetic alterations. aacrjournals.org FGFR1 and FGFR2 amplifications are observed in a subset of TNBC cases, and FGFR3-TACC3 fusions have also been identified. aacrjournals.org In a panel of diverse TNBC cell lines, including MFM223, SUM185, and SUM52PE, which possess known FGFR alterations, this compound showed high sensitivity in viability assays. aacrjournals.org Conversely, TNBC cell lines lacking FGF/FGFR gene aberrations were refractory to growth inhibition by this compound. aacrjournals.org

In vivo studies using patient-derived xenograft (PDX) models of TNBC further supported these findings. aacrjournals.org Two chemo-refractory PDX models with FGFR1 amplification (Copy Number Variation = 4 and 6) showed a statistically significant response to this compound as monotherapy, with tumor growth inhibition rates of 36% and 78%, respectively, compared to the vehicle control. aacrjournals.org PDX models without known FGF/FGFR alterations did not respond to treatment at the maximally efficacious dose of 1 mg/kg daily. aacrjournals.org These results indicate that this compound is highly active against TNBC models with genetic alterations in FGFR genes. aacrjournals.org

Here is a summary of the efficacy data in selected preclinical models:

Model TypeGenetic AlterationSpecies/ModelDose (mg/kg)AdministrationDurationTumor Growth Inhibition (%)Significance (vs vehicle)Source
Bladder CarcinomaFGFR3-TACC3 fusionRNU rats (RT-112)0.3Oral, QD14 daysSignificant inhibitionP < 0.01 plos.orgnih.gov
Bladder CarcinomaFGFR3-TACC3 fusionRNU rats (RT-112)1Oral, QD14 daysSignificant inhibitionP < 0.01 plos.orgnih.gov
Triple-Negative Breast Cancer (PDX)FGFR1 amplification (4)Mouse (PDX)1Oral, QDNot specified36P < 0.05 aacrjournals.org
Triple-Negative Breast Cancer (PDX)FGFR1 amplification (6)Mouse (PDX)1Oral, QDNot specified78P < 0.001 aacrjournals.org

Pharmacodynamic Biomarkers and Target Engagement in Preclinical Models

Pharmacodynamic studies in preclinical models have aimed to assess target engagement and the inhibition of downstream signaling pathways by this compound. plos.orgnih.govnih.gov

Correlation of Exposure with FGFR Inhibition in Tumors

Preclinical pharmacokinetic and pharmacodynamic analyses have explored the relationship between this compound exposure and FGFR inhibition in tumors. plos.orgplos.orgnih.gov In KATO III tumor-bearing mice, plasma exposures after single oral doses of this compound were dose-linear. plos.orgnih.gov Analysis of tumors harvested from these mice for phospho-FGFR2 levels revealed an in vivo IC50 of 22 nM for target inhibition. plos.orgnih.gov This in vivo IC50 was similar to the value determined ex vivo in spiked KATO III human whole blood (10.9 nM). plos.orgnih.gov At a dose of 1 mg/kg, the plasma exposure of this compound exceeded this IC50 target for approximately 12–14 hours per day, which correlated with significant efficacy observed in various FGFR-driven tumor models. plos.org

Measurement of Downstream Pathway Inhibition (e.g., phospho-FGFR, phospho-ERK)

Inhibition of FGFR activity by this compound leads to the suppression of downstream signaling pathways crucial for tumor cell growth and survival. plos.orgnih.govaacrjournals.org Studies using Western blot analysis in cell lines such as KG1a (FGFR1-driven) and RT-4 (FGFR3-driven) demonstrated that this compound treatment reduced the levels of phospho-FGFR and downstream markers of pathway activation. nih.govresearchgate.netplos.orgresearchgate.net

In KG1a cells, a concentration of greater than 5 nM of this compound reduced levels of phospho-FGFR to basal levels. nih.gov Consistent with potent suppression of FGFR activation, phospho-ERK and phospho-STAT5 were also reduced with the same concentration dependence. nih.gov In the RT-4 bladder cancer cell line, which harbors an FGFR3-TACC3 translocation, this compound treatment strongly suppressed levels of phospho-FRS2 and phospho-ERK. nih.govresearchgate.netplos.orgresearchgate.net While FGFR3 phosphorylation was not readily detectable by Western blotting in this model, a decrease was observed using a proximity ligation assay. nih.govresearchgate.netplos.orgresearchgate.net

Inhibition of cell viability in sensitive TNBC cell lines was also associated with the suppression of growth-promoting pathways, including Ras-MAPK, which is downstream of FGFR signaling. aacrjournals.org

Preclinical Pharmacokinetic Characterization of Incb054828

In Vitro ADME Profile

In vitro studies provided initial insights into how INCB054828 is handled at the cellular and enzymatic levels. nih.govplos.org

Metabolic Stability

This compound demonstrated moderate metabolic stability in human liver microsomes. nih.govplos.orgresearchgate.net In vitro metabolism studies suggest that cytochrome P450 (CYP) 3A is primarily responsible for the formation of its main metabolite, O-desmethyl pemigatinib (B609903) (M2). nih.gov While CYP3A4 is indicated as the predominant enzyme involved in the metabolic clearance of pemigatinib, no single pathway appears to be responsible for more than 25% of the total clearance. nih.govfda.govnih.gov this compound did not appear to be a potent reversible inhibitor of the major CYP isoforms tested (in vitro IC50s > 25 µM for CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4), nor was it an in vitro inducer of CYP1A2 and CYP3A4 mRNA in plated human hepatocytes. nih.govplos.orgeuropa.eu

Plasma Protein Binding

In vitro studies indicated that this compound exhibits high plasma protein binding. fda.govpharmaoffer.com Pemigatinib was found to be 90.6% bound to human plasma proteins at drug concentrations ranging from 1 to 10 µM. fda.govpharmaoffer.com The unbound fraction of pemigatinib was reported as 9.4% in human plasma, 4.0% in rat plasma, and 8.6% in monkey plasma. europa.eu This high protein binding is a significant factor influencing the drug's distribution and clearance. pharmaoffer.com

In Vivo Pharmacokinetics in Animal Models

In vivo pharmacokinetic studies in various animal species provided data on the absorption, distribution, metabolism, and excretion of this compound within a living system. nih.govplos.org

Absorption Characteristics (Oral Bioavailability in Rodents and Non-Rodents)

This compound is orally absorbed. plos.orgpharmaoffer.com Following oral administration, it was absorbed rapidly in rats, dogs, and monkeys, with Tmax values generally ranging between 0.56 and 2.0 hours. europa.eu The oral bioavailability of this compound varied among species: it was found to be complete in rats, 98% in dogs, and 29% in monkeys. nih.govplos.orgeuropa.euplos.org In mice, plasma exposures after a single oral dose were dose-linear over a range of 0.1 to 10 mg/kg. nih.govplos.orgplos.org this compound is classified as a Biopharmaceutical Classification System class II compound, characterized by good permeability and pH-dependent solubility, with decreasing solubility at increasing pH. researchgate.netresearchgate.net

Table 1: Oral Bioavailability of this compound in Animal Models

SpeciesOral Bioavailability (%)
Rat>100 nih.govplos.orgplos.org
Dog98 nih.govplos.orgplos.org
Monkey29 nih.govplos.orgplos.org

Note: This table is intended to be interactive.

Distribution Profile (Volume of Distribution)

This compound exhibits a low to moderate volume of distribution in the animal species studied. nih.govplos.org Following intravenous dosing, the steady-state volume of distribution (Vss) ranged from 0.584 L/kg in monkeys to 3.49 L/kg in dogs. nih.govplos.orgplos.org In rats, the Vss was 1.85 L/kg. nih.govplos.orgplos.org In humans, the apparent volume of distribution was reported as 235 L following a single oral dose of 13.5 mg, with a high coefficient of variation (60.8%). fda.govpharmaoffer.comnih.gov Tissue distribution studies in rats showed wide distribution of drug-derived radioactivity, with higher concentrations observed in pigmented tissues, suggesting an association with melanin. europa.eu Penetration across the blood-brain barrier was limited in rodents. europa.eu

Table 2: Volume of Distribution of this compound in Animal Models

SpeciesVolume of Distribution (L/kg)
Rat1.85 nih.govplos.orgplos.org
Dog3.49 nih.govplos.orgplos.org
Monkey0.584 nih.govplos.orgplos.org

Note: This table is intended to be interactive.

Metabolism and Clearance Pathways

Metabolism is the primary clearance pathway for this compound. nih.goveuropa.eu In vitro data suggest that CYP3A4 plays a primary role in the metabolic clearance. nih.gov The main metabolite identified is O-desmethyl pemigatinib (M2), and its secondary metabolites (M7, M8, and M9) accounted for a significant portion of the metabolite burden in excreta in a human ADME study. nih.gov Approximately 82.4% of a single oral radiolabeled dose was recovered in feces, with only about 1.4% of the dose recovered as unchanged parent compound. fda.govnih.gov About 12.6% of the dose was recovered in urine, where approximately 1% was unchanged. fda.govnih.gov This indicates that the majority of the administered dose is metabolized before elimination. Renal excretion of unchanged pemigatinib is low. nih.govnih.gov The systemic clearance of this compound was low in monkeys and dogs (8% and 10% of hepatic blood flow, respectively) but moderate in rats (31% of hepatic blood flow). nih.govplos.orgeuropa.euplos.org The geometric mean apparent clearance (CL/F) in humans following a single oral dose of 13.5 mg was 10.6 L/h. fda.govnih.gov The terminal elimination half-life following intravenous dosing ranged from 4.0 hours in rats to 15.7 hours in dogs. nih.govplos.orgeuropa.euplos.org The geometric mean plasma elimination half-life in humans is approximately 15.4 hours. nih.govfda.govnih.gov

Table 3: Clearance and Half-life of this compound in Animal Models

SpeciesSystemic Clearance (% Hepatic Blood Flow)Terminal Elimination Half-life (h) (IV Dosing)
Rat31 nih.govplos.orgeuropa.euplos.org4.0 nih.govplos.orgeuropa.euplos.org
Dog10 nih.govplos.orgeuropa.euplos.org15.7 nih.govplos.orgeuropa.euplos.org
Monkey8 nih.govplos.orgeuropa.euplos.org10.3 nih.govplos.orgplos.org

Note: This table is intended to be interactive.

Excretion Characteristics

Studies in preclinical species have investigated the excretion pathways of this compound. Following intravenous administration, the renal excretion of intact this compound was found to be approximately 9% in rats. clinicaltrials.gov In monkeys and dogs, the renal excretion of intact drug was higher, at 36% and 22%, respectively. clinicaltrials.gov Metabolism and renal clearance are considered the primary routes of elimination for this compound. clinicaltrials.gov Data from a study involving a single oral dose of radiolabeled pemigatinib in humans indicated that 82.4% of the dose was recovered in feces (1.4% as unchanged drug) and 12.6% was recovered in urine (1% as unchanged drug). fda.gov The unbound renal clearance of this compound in dogs and monkeys exceeded the glomerular filtration rate, suggesting the involvement of active secretion mediated by transporters in these species. clinicaltrials.gov

Terminal Elimination Half-Life in Preclinical Species

The terminal elimination half-life (t½) of this compound following intravenous administration has been determined in various preclinical species. The terminal elimination half-life ranged from 4.0 hours in rats to 15.7 hours in dogs. clinicaltrials.govnih.govplos.orgplos.org

Preclinical Pharmacokinetic Parameters (Intravenous Dosing)

SpeciesTerminal Elimination Half-Life (h)
Rat4.0 clinicaltrials.govnih.govplos.orgplos.org
Dog15.7 clinicaltrials.govnih.govplos.orgplos.org
Monkey10.3 nih.gov

Preclinical Pharmacokinetic Parameters (Oral Dosing)

SpeciesOral Bioavailability (%F)Tmax (h)
RatComplete (>100) nih.govplos.orgeuropa.eu0.56 - 2.0 europa.eu
Dog98 nih.govplos.orgeuropa.eu0.56 - 2.0 europa.eu
Monkey29 nih.govplos.orgeuropa.eu0.56 - 2.0 europa.eu

Mechanisms of Resistance and Overcoming Strategies Preclinical Focus

Primary (Intrinsic) Resistance Mechanisms

Primary resistance occurs when tumors with FGFR alterations exhibit minimal or no response to INCB054828 treatment from the outset. This can be attributed to factors that limit the tumor's dependency on FGFR signaling or the presence of parallel oncogenic drivers.

Despite the presence of FGFR alterations, some tumors may not be primarily driven by aberrant FGFR signaling. In such cases, inhibiting FGFR with agents like this compound may not be sufficient to induce a significant anti-tumor effect. Preclinical data suggest that not all cancers with FGFR alterations show equivalent responses to FGFR inhibitors, indicating that the presence of an alteration does not always translate to a dependency on the pathway for growth and survival. mrc.ac.ukwikipedia.org

Intrinsic resistance can also arise from the pre-existing activation of alternative oncogenic signaling pathways that can sustain tumor growth and survival even when FGFR signaling is effectively inhibited by this compound. wikipedia.orgwikipedia.orgnih.gov These bypass pathways can compensate for the loss of FGFR signaling, rendering the tumor intrinsically less sensitive to the inhibitor.

Absence of FGFR Dependency

Acquired Resistance Mechanisms

Acquired resistance develops in tumors that initially respond to this compound but subsequently develop mechanisms that allow them to resume growth despite continued treatment. This is a major clinical challenge and has been a focus of preclinical research.

The emergence of secondary mutations within the FGFR kinase domain is a well-documented mechanism of acquired resistance to FGFR inhibitors. wikipedia.orgnih.govguidetopharmacology.orgguidetopharmacology.orguni.lu These mutations can interfere with the binding of the inhibitor to the receptor, thereby reducing its effectiveness.

Preclinical studies investigating resistance to this compound have identified specific secondary mutations, such as the FGFR2 N549H mutation. ambeed.comguidetopharmacology.orgguidetopharmacology.orguni.lu In vitro cell-based studies using cells expressing an FGFR2-CLIP1 fusion demonstrated sensitivity to this compound, with an IC50 value of 10.16 nM. However, the addition of the N549H mutation to these cells resulted in a significant increase in resistance to this compound, with an IC50 value of 1527.57 nM. ambeed.comguidetopharmacology.orgguidetopharmacology.orguni.lu This represents a substantial shift in sensitivity, highlighting the role of this specific mutation in conferring resistance. guidetopharmacology.orgguidetopharmacology.org Furthermore, the FGFR2 N549H secondary mutation has been shown to display cross-resistance to other selective FGFR inhibitors in preclinical settings, although sensitivity to the nonselective inhibitor ponatinib (B1185) was retained. guidetopharmacology.org

Table 1: In Vitro Sensitivity to this compound in FGFR2-Altered Cells

Cell Line ModelFGFR2 AlterationPresence of N549H MutationThis compound IC50 (nM)
Cells with FGFR2-CLIP1 fusionFusionNo10.16
Cells with FGFR2-CLIP1 fusionFusionYes1527.57

Another significant mechanism of acquired resistance involves the activation of alternative or bypass signaling pathways downstream of FGFR. wikipedia.orgwikipedia.orgnih.govnih.gov When FGFR signaling is inhibited by this compound, tumor cells can adapt by activating other pathways, such as the PI3K-AKT and MAPK pathways, to maintain proliferation and survival signals. wikipedia.orgwikipedia.orgnih.govnih.gov This can occur through various mechanisms, including the upregulation of other receptor tyrosine kinases. wikipedia.org Preclinical evidence supports the involvement of the PI3K/AKT pathway in FGFR resistance. nih.gov

Tumor heterogeneity, the presence of genetically and phenotypically distinct cancer cell populations within a single tumor, plays a crucial role in the development of acquired resistance in preclinical models. guidetopharmacology.orgguidetopharmacology.orguni.lu Within a heterogeneous tumor, some subclones may possess pre-existing genetic alterations or pathway dependencies that confer reduced sensitivity or outright resistance to this compound.

Under the selective pressure of this compound treatment, sensitive clones are suppressed, allowing resistant subclones to survive and proliferate. guidetopharmacology.orgguidetopharmacology.orguni.lu This process of clonal evolution leads to the outgrowth of resistant populations, ultimately resulting in treatment failure. guidetopharmacology.orgguidetopharmacology.orguni.lu Preclinical studies, including those involving rapid research autopsy and whole-exome sequencing, have demonstrated the presence of multiple tumor subclones and their evolution during treatment with FGFR inhibitors like this compound, highlighting the contribution of tumor heterogeneity to acquired resistance. guidetopharmacology.orgguidetopharmacology.orguni.lu

Activation of Bypass Signaling Pathways (e.g., PI3K-AKT, MAPK)

Preclinical Strategies to Overcome Resistance

Preclinical investigations into overcoming resistance to this compound and other FGFR inhibitors focus on several key areas, including combination therapies, the development of next-generation inhibitors, and the exploration of alternative therapeutic modalities.

Combination Therapies with Other Targeted Agents

Combining FGFR inhibitors with other therapeutic agents is a promising strategy to circumvent or delay the emergence of resistance by simultaneously targeting multiple pathways essential for tumor growth and survival.

Preclinical studies have evaluated the combination of this compound with conventional chemotherapeutic agents. The combination of this compound with cisplatin, a widely used chemotherapy drug, has shown significant benefit over either single agent in suppressing the growth of xenografted tumor models with FGFR1, 2, or 3 alterations nih.govnih.govresearchgate.netresearchgate.netplos.org. This suggests that combining FGFR inhibition with chemotherapy could be a viable approach to enhance anti-tumor efficacy and potentially overcome resistance in certain contexts.

Combination TherapyPreclinical ModelOutcome Compared to MonotherapySource
This compound + CisplatinXenograft tumor models with FGFR1, 2, or 3 alterationsSignificant benefit nih.govnih.govresearchgate.netresearchgate.netplos.org

Bypass signaling through alternative pathways, such as the PI3K/AKT/mTOR pathway, has been identified as a potential mechanism of acquired resistance to FGFR inhibitors researchgate.netaacrjournals.orgaacrjournals.org. Preclinical studies with other FGFR inhibitors, such as infigratinib (B612010), have demonstrated that combination treatment with mTOR inhibitors may help overcome resistance associated with the upregulation of this pathway researchgate.netsci-hub.sefrontiersin.org. While specific preclinical data for this compound in combination with mTOR inhibitors were not extensively detailed in the search results, the concept of targeting parallel or downstream pathways like PI3K/AKT/mTOR in combination with FGFR inhibition is a relevant preclinical strategy being explored to counteract resistance mechanisms researchgate.netaacrjournals.org.

Combination with Chemotherapeutic Agents (e.g., Cisplatin)

Development of Next-Generation FGFR Inhibitors

The emergence of secondary mutations in the FGFR kinase domain, particularly in FGFR2 (e.g., N550 and V565 mutations), is a common mechanism of acquired resistance to reversible FGFR inhibitors like this compound nih.govresearchgate.netnih.gov. This has driven the development of next-generation FGFR inhibitors designed to overcome these specific resistance mutations. These next-generation inhibitors may include compounds with different binding characteristics or irreversible mechanisms of action that are less affected by the structural changes induced by resistance mutations nih.govoaepublish.com. Preclinical efforts are focused on identifying and characterizing the activity of these novel agents against a broad spectrum of FGFR resistance mutations to inform future clinical strategies nih.gov.

Structural Insights and Compound Optimization for Fgfr Inhibition

Ligand-Target Interaction Analysis of INCB054828

This compound binds to the ATP-binding site within the intracellular tyrosine kinase domain of FGFRs. plos.orgresearchgate.nettandfonline.com This domain has a canonical bilobed architecture, consisting of an N-terminal small lobe and a C-terminal large lobe, with the active site located in the cleft between them. tandfonline.comnih.gov The binding mode of this compound is consistent with it being an ATP-competitive inhibitor. plos.orgnih.govplos.org

Structural analysis, including the use of X-ray crystallography (e.g., PDB ID: 7wcl for FGFR1-pemigatinib complex), has been employed to understand the molecular interactions between pemigatinib (B609903) and FGFRs. researchgate.net These studies reveal that the high potency and selectivity of this compound for FGFR1, FGFR2, and FGFR3 are attributed to its ability to fit into and interact with specific regions within the FGFR kinase domain, including complementary hydrophobic pockets near the gatekeeper region. researchgate.net Hydrogen bonding interactions are also observed between pemigatinib and FGFR. researchgate.net The binding mode of pemigatinib in complex with FGFR1 has been noted as similar to that of other FGFR inhibitors like erdafitinib (B607360) and infigratinib (B612010). researchgate.net These inhibitors are classified as Type I inhibitors, binding to FGFRs in the DFG-in conformation. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies for Analogue Development

Structure-activity relationship (SAR) studies are crucial in the development of kinase inhibitors to understand how chemical structure relates to inhibitory potency and selectivity. While specific detailed SAR studies solely focused on the exhaustive analogue development of this compound are not extensively detailed in the provided search results, the general approach involves iterative design, synthesis, and testing of compounds with modifications to the core structure of lead compounds. This process aims to optimize interactions with the target kinase, improve potency, enhance selectivity against off-targets (like FGFR4 or other kinases), and refine pharmacokinetic properties. plos.orgplos.orgresearchgate.net

The development of selective FGFR inhibitors, such as this compound, often involves optimizing interactions within the ATP-binding site while minimizing interactions with residues that differ across kinase family members or in off-target kinases. plos.orgplos.orgnih.gov The observed selectivity of this compound for FGFR1, 2, and 3 over FGFR4 suggests that structural features of this compound are particularly complementary to the binding sites of the former isoforms, potentially due to differences in residues or pocket shapes, such as those near the gatekeeper region. researchgate.netnih.gov

Computational Modeling and Molecular Dynamics Simulations in FGFR Inhibition

Computational methods, including molecular docking and molecular dynamics (MD) simulations, play a significant role in understanding the binding of inhibitors to FGFRs and predicting the impact of mutations. tandfonline.comtandfonline.comworldscientific.comuef.fi These techniques provide insights into the dynamic behavior of the protein-ligand complex and the energetic contributions of specific residues to binding affinity. tandfonline.comtandfonline.comworldscientific.com

Analysis of Binding Modes and Conformational Dynamics

Computational modeling is used to predict the preferred binding orientation (binding mode) of this compound within the FGFR kinase domain. tandfonline.comresearchgate.net MD simulations allow researchers to observe the dynamic interactions and conformational changes that occur upon inhibitor binding over time. tandfonline.comtandfonline.comworldscientific.comresearchgate.net These simulations can reveal how the inhibitor affects the flexibility and movement of different regions of the FGFR protein, such as the phosphate-binding loop (P-loop), the αC-helix, and the activation loop (A-loop), all of which are critical for kinase activity and regulation. tandfonline.comnih.govresearchgate.netnih.gov Analysis of conformational dynamics can help explain the mechanism of inhibition and the basis for isoform selectivity. researchgate.netnih.gov For instance, MD simulations have been used to study how inhibitor binding can induce conformational transitions in regions like the P-loop, influencing selectivity. researchgate.netnih.gov

In Silico Prediction of Resistance Mutations

Computational methods are valuable tools for predicting how mutations in FGFR, particularly in the kinase domain, might affect the binding of inhibitors like this compound and confer resistance. tandfonline.comworldscientific.comuef.firesearchgate.net Mutations in the gatekeeper residue, for example, are known to impact inhibitor binding by altering the size or properties of the binding pocket. tandfonline.comresearchgate.nettandfonline.comworldscientific.com

In silico studies, including molecular docking, MD simulations, and binding free energy calculations, have been employed to investigate the resistance mechanisms of specific FGFR mutations against inhibitors. tandfonline.comtandfonline.comworldscientific.comuef.fi For example, computational studies have explored the impact of mutations like FGFR2 N549H/K and V564F on the binding of FGFR inhibitors, including pemigatinib. tandfonline.comworldscientific.comresearchgate.net These studies can reveal how mutations disrupt key interactions (e.g., hydrogen bonds, van der Waals forces) between the inhibitor and the kinase, leading to reduced binding affinity and conferring resistance. tandfonline.comtandfonline.comworldscientific.com

For instance, an FGFR2 N549H mutation was hypothesized to confer resistance to this compound, and this was corroborated by in vitro studies showing a significant increase in the IC50 value in cells with this mutation compared to those without it. researchgate.netmedchemexpress.com Computational analysis of the FGFR2 N549H/K mutations with infigratinib (another FGFR inhibitor) indicated that these mutations disrupt local hydrogen bonds and salt bridges, decreasing van der Waals and electrostatic interactions, and weakening binding affinity. tandfonline.com Similarly, computational studies on the FGFR2 V564F gatekeeper mutation have revealed reduced hydrogen bonding interactions as a key factor in decreasing the binding affinity of pemigatinib. worldscientific.com

Data Tables

Here is a summary of key enzymatic inhibition data for this compound:

Kinase IC50 (nM) Source
FGFR1 0.4 plos.orgnih.govnih.govplos.orgmedchemexpress.com
FGFR2 0.5 plos.orgnih.govnih.govplos.orgmedchemexpress.com
FGFR3 1.0 - 1.2 plos.orgnih.govnih.govplos.orgmedchemexpress.com
FGFR4 30 plos.orgnih.govnih.govplos.orgmedchemexpress.com

Here is data illustrating the impact of an FGFR2 mutation on this compound sensitivity in a cell-based assay:

Cell Line / Mutation This compound Sensitivity (IC50) Source
Cells expressing FGFR2-CLIP1 fusion (no N549H) 10.16 nM researchgate.netmedchemexpress.com
Cells expressing FGFR2-CLIP1 fusion + N549H mutation 1527.57 nM researchgate.netmedchemexpress.com

Translational Research Perspectives and Future Preclinical Directions

Identification of Predictive Biomarkers for Preclinical Response

Identifying predictive biomarkers is essential for selecting patients who are most likely to respond to INCB054828 therapy. Preclinical studies have shown that tumor cells with activated FGF-FGFR signaling can be selectively targeted by this compound. plos.orgplos.org Genetic alterations in FGFR genes, such as fusions, activating mutations, and amplifications, have been identified as potential driver oncogenes and indicators of sensitivity to FGFR inhibitors. researchgate.netplos.orgnih.govaacrjournals.org

Preclinical data suggests that the presence of FGFR alterations, particularly fusions and activating mutations, correlates with sensitivity to this compound. researchgate.netplos.orgplos.org For instance, cell lines harboring genetic alterations in FGFR1, FGFR2, and FGFR3 were uniquely sensitive to growth inhibition by this compound, with significantly lower IC50 values compared to cell lines lacking FGFR aberrations. plos.orgaacrjournals.org Pharmacodynamic markers of FGFR inhibition have also been used in preclinical and early clinical trials to assess target engagement. plos.orgnih.govresearchgate.net Serum phosphate (B84403) levels have been investigated as a surrogate biomarker for FGFR pathway inhibition, as FGFR signaling inhibition can antagonize the phosphaturic function of FGF23, leading to an increase in plasma phosphorus. plos.org

Development of Advanced Preclinical Models

Advanced preclinical models are critical for accurately simulating human tumor biology and evaluating the efficacy of targeted therapies like this compound. These models help to bridge the gap between in vitro studies and clinical trials.

Patient-Derived Organoids and Xenografts (PDX)

Patient-derived organoids (PDOs) and patient-derived xenografts (PDXs) are increasingly used in preclinical cancer research due to their ability to retain key characteristics of the original patient tumor, including heterogeneity and molecular diversity. nih.govinvivotek.com

Studies utilizing PDX models have been instrumental in evaluating the in vivo efficacy of this compound. For example, a PDX model of chemorefractory cholangiocarcinoma harboring an FGFR2-TRA2B translocation showed significant tumor growth inhibition when treated with this compound. plos.orgnih.gov PDX models are considered highly translational and predictive for evaluating the efficacy of novel cancer therapies. invivotek.com PDOs, as 3D cultures derived from patient tumors, offer a potentially faster and less resource-intensive platform for drug screening compared to in vivo models, while retaining the morphological and genetic characteristics of the original tumor. nih.govnki.nl this compound has been evaluated using patient-derived organoids in studies assessing their ability to predict therapeutic responses in gastrointestinal cancers. nih.gov

Genetically Engineered Mouse Models (GEMM)

Genetically engineered mouse models (GEMMs) are valuable tools for studying cancer progression and evaluating therapeutic agents within a natural immune-proficient microenvironment. crownbio.comembopress.orgnih.gov Unlike cell line inoculation models, GEMMs develop tumors de novo, more closely mimicking human disease development, including genetic heterogeneity and spontaneous metastasis. crownbio.comembopress.orgnih.gov

GEMMs can be engineered to carry specific genetic alterations in FGFRs, making them relevant models for evaluating the efficacy of FGFR inhibitors like this compound. These models are particularly useful for dissecting the impact of the tumor microenvironment and evaluating mechanisms of drug resistance. embopress.orgnih.gov While the provided search results specifically mention the use of xenograft models with genetic alterations in FGFRs to test this compound researchgate.netplos.orgplos.orgnih.gov, the broader utility of GEMMs in preclinical research, including assessing targeted therapies and resistance mechanisms, supports their potential application in future studies of this compound. embopress.orgnih.gov

Investigation of this compound in Novel Preclinical Disease Models

Preclinical research with this compound has primarily focused on tumor types known to harbor FGFR alterations, such as cholangiocarcinoma, urothelial carcinoma, and myeloid/lymphoid neoplasms with FGFR1 rearrangement. researchgate.netplos.orgplos.orgnih.gov However, FGFR alterations occur in a variety of other cancers, suggesting the potential for investigating this compound in novel preclinical disease models. sci-hub.semdpi.com

Preclinical studies have demonstrated the activity of this compound against xenograft models with genetic alterations in FGFR1, FGFR2, and FGFR3, including models of gastric cancer (FGFR2 amplification), erythroleukemia (FGFR1 translocation), and bladder carcinoma (FGFR3-TACC3 fusion). plos.orgnih.gov This suggests that this compound could potentially be effective in other tumor types driven by similar FGFR alterations. Future preclinical directions could involve exploring the efficacy of this compound in models of other cancers where FGFR alterations are identified, potentially including breast cancer with FGFR1 amplification or other solid tumors with various FGFR fusions or mutations. sci-hub.semdpi.comresearchgate.net

Mechanistic Understanding of Context-Dependent Responses to FGFR Inhibition

Understanding the mechanisms underlying varying responses to FGFR inhibition by this compound in different biological contexts is crucial for optimizing treatment strategies and overcoming resistance. Deregulation of FGFR signaling, through various genetic alterations, leads to the activation of downstream pathways such as RAS-MAPK, PI3K-AKT, and PLC-γ, which promote cell proliferation, survival, and angiogenesis. sci-hub.seoup.com

Preclinical studies with this compound have shown that it inhibits FGFR-dependent signaling pathways, including the phosphorylation of FGFR, ERK, FRS2, and STAT5. researchgate.net However, resistance to FGFR inhibitors can emerge through several mechanisms, including the activation of bypass signaling pathways (e.g., EGFR, MET, RAS/MAPK, PI3K/AKT) and the development of acquired mutations in FGFR. sci-hub.semdpi.comnih.gov Preclinical models have provided insights into these resistance mechanisms. For instance, studies in FGFR2-altered cholangiocarcinoma cell lines and PDXs have shown that FGFR inhibition leads to suppression of MEK/ERK signaling, but resistance can involve feedback activation of EGFR signaling or the emergence of secondary mutations in the FGFR2 kinase domain. nih.gov Future preclinical research should focus on elucidating the specific context-dependent mechanisms of response and resistance to this compound in various tumor types and models.

Exploration of Epigenetic and Microenvironmental Factors Influencing Response

The tumor microenvironment (TME) and epigenetic alterations can significantly influence tumor behavior and response to targeted therapies. embopress.orgmdpi.com While the primary focus of this compound's preclinical characterization has been on genetic alterations in FGFRs, the contribution of epigenetic modifications and the TME to the response to FGFR inhibition is an important area for future exploration.

The TME, including cancer-associated fibroblasts and immune cells, plays a role in tumor initiation and progression. embopress.org Dysregulation of FGFR signaling can also impact the TME, promoting angiogenesis and potentially influencing immune evasion. sci-hub.semdpi.com Translational research on tissue samples from patients treated with FGFR inhibitors, including analyses of the immune-inflamed phenotype and next-generation sequencing results, can provide insights into factors influencing treatment outcome and response to subsequent therapies like immunotherapy. epistemonikos.orgepistemonikos.org While specific preclinical data on the influence of epigenetic or microenvironmental factors on this compound response was not extensively detailed in the provided search results, the broader understanding of their role in cancer biology and resistance to targeted therapies suggests that future preclinical studies with this compound could investigate these aspects using advanced models that recapitulate the complexity of the TME. embopress.orgmdpi.com

Integration of Multi-Omics Data for Deeper Mechanistic Insights

Integration of multi-omics data, which involves combining and analyzing data from different "omic" experimental sources such as genomics, transcriptomics, and proteomics, is crucial for a comprehensive understanding of complex biological processes, including those driving cancer and influencing therapeutic response. frontiersin.orgnih.govnih.govrsc.orgmetwarebio.com This approach allows for the exploration of interrelationships between various biomolecules and their functions, bridging the gap from genotype to phenotype. nih.govmetwarebio.com

In the context of this compound, multi-omics data integration can provide deeper mechanistic insights into its activity, identify potential resistance mechanisms, and inform future preclinical and clinical strategies. Preclinical studies utilizing multi-omics approaches have investigated the mechanisms by which FGFR alterations confer antiestrogen (B12405530) resistance in ER+/FGFR1 amplified breast cancers. researchgate.net RNA-seq data from FGFR1-amplified patient tumors treated with letrozole (B1683767) showed enrichment of estrogen response and E2F target genes. researchgate.net ChIP-seq analysis in estrogen-deprived ER+/FGFR1 amplified cells revealed binding of FGFR1 and ERα to DNA, which was reduced by treatment with fulvestrant (B1683766) and/or lucitanib. researchgate.net Treatment with this compound also blocked FGF3-induced pFRS2, CAMA1 cell growth, and ERα target gene expression. researchgate.net These findings suggest that the ERα pathway remains active in estrogen-deprived ER+/FGFR1-amplified breast cancers and that FGFR inhibition can modulate this pathway. researchgate.net

Translational research plans in clinical studies of this compound have included the collection of plasma and tumor tissue samples for analyses at baseline, during treatment, and at progression. researchgate.net These analyses aim to provide information about resistance mechanisms and predict the activity of the drug. epistemonikos.org For instance, in a phase 2 study (FIGHT-203) of this compound in myeloid/lymphoid neoplasms with FGFR1 rearrangement, translational testing using next-generation sequencing (NGS) and droplet digital PCR (ddPCR) was employed to identify FGFR1 fusion partner genes and monitor the frequencies of specific FGFR1 fusion transcripts in whole blood samples. ashpublications.org Fusion partner genes identified in this study included ZMYM2, BCR, FGFR1OP, TPR, TRIM24, C14orf93, CCDC6, and ETV6. ashpublications.org Two patients were found to have two fusions detected. ashpublications.org

Integrating genomic data (like FGFR alterations and fusion partners) with transcriptomic data (gene expression profiles) and potentially proteomic data (protein expression and phosphorylation) can provide a more complete picture of the signaling networks active in FGFR-altered tumors and how they respond to this compound treatment. metwarebio.comscispace.comstackexchange.com This integrated analysis can help to:

Identify specific molecular subtypes that are more or less responsive to this compound.

Uncover compensatory pathways that are activated upon FGFR inhibition, potentially leading to acquired resistance.

Discover novel biomarkers for predicting response or resistance.

Suggest rational combination therapies by identifying concurrently active pathways.

While the provided search results specifically detail genomic and transcriptomic analyses in the context of this compound, the principles of multi-omics integration extend to proteomics and metabolomics to provide an even more comprehensive understanding of the biological system. nih.govmetwarebio.com For example, proteomic analysis can measure the actual concentrations and post-translational modifications of proteins, offering insights that complement transcriptomic data. metwarebio.comstackexchange.com

Future preclinical directions leveraging multi-omics integration for this compound could involve:

Conducting comprehensive multi-omics profiling (genomics, transcriptomics, proteomics, metabolomics) on a larger panel of FGFR-altered cancer models treated with this compound to identify common and context-specific response and resistance mechanisms.

Utilizing advanced computational methods for multi-omics data integration, such as those based on machine learning and network analysis, to model the complex interactions between different molecular layers. nih.govrsc.orgarxiv.org

Integrating multi-omics data with phenotypic data (e.g., tumor growth inhibition, apoptosis rates) to build predictive models of response.

Applying single-cell multi-omics technologies to understand cellular heterogeneity within tumors and how different cell populations respond to this compound.

These integrated approaches have the potential to significantly enhance our understanding of this compound's mechanism of action and resistance, ultimately guiding the development of more effective treatment strategies.

Table 1: Illustrative Multi-Omics Data Points in Preclinical Research (Based on Search Results)

Omics LayerData Type/MeasurementContext (Example)Key Finding (Example)Source
GenomicsFGFR1 amplificationER+/FGFR1 amplified breast cancer cell lines/PDXsAssociated with antiestrogen resistance. researchgate.net researchgate.net
GenomicsFGFR1 fusion partner genes (e.g., ZMYM2)Myeloid/lymphoid neoplasms with FGFR1 rearrangementIdentification of specific fusion events in patient samples. ashpublications.org ashpublications.org
TranscriptomicsGene Expression (RNA-seq)FGFR1-amplified patient tumors treated with letrozoleEnrichment of estrogen response and E2F target genes. researchgate.net researchgate.net
TranscriptomicsFGFR1 fusion transcript frequency (ddPCR)Myeloid/lymphoid neoplasms with FGFR1 rearrangementMonitoring of fusion transcripts in whole blood samples. ashpublications.org ashpublications.org
ProteomicsProtein Phosphorylation (e.g., pFRS2)CAMA1 cells treated with this compoundThis compound blocked FGF3-induced pFRS2. researchgate.net researchgate.net
Protein-DNA InteractionChIP-seqEstrogen-deprived ER+/FGFR1 amplified cellsBinding of FGFR1 and ERα to DNA, reduced by treatment. researchgate.net researchgate.net

Q & A

Q. What experimental models are commonly used to evaluate INCB054828’s efficacy against FGFR-altered tumors, and how do pharmacokinetic (PK) profiles inform dosing strategies?

Methodological Answer: Preclinical studies utilize FGFR-altered xenograft models to assess tumor growth inhibition. PK data (e.g., plasma concentration curves) are analyzed to determine dose-dependent exposure and target engagement. For example, this compound at 1–10 mg/kg in mice showed plasma concentrations >100 nM for >12 hours, correlating with phospho-FGFR2 inhibition (>80%) and elevated serum phosphate levels (a PD biomarker) . Dosing strategies should balance sustained target coverage with tolerability, guided by PK/PD modeling.

Q. How is this compound’s selectivity for FGFR1–3 validated in vitro, and what assays are critical for distinguishing off-target effects?

Methodological Answer: Biochemical kinase assays (e.g., ATP competition assays) and cellular phosphorylation screens (e.g., p-FGFR2 inhibition) confirm selectivity. For example, this compound exhibits IC50 values of <2 nM for FGFR1–3 vs. >1,000 nM for unrelated kinases. Off-target risks are assessed via broad-panel kinase profiling and phenotypic assays (e.g., proliferation of non-FGFR-driven cell lines) .

Q. What biomarkers are used to monitor this compound’s target engagement and pharmacodynamic effects in preclinical studies?

Methodological Answer: Serum phosphate levels (a surrogate for FGFR inhibition) and tumor phospho-FGFR2/ERK levels are primary biomarkers. Dose-dependent phosphate elevation (e.g., from 5 to 11 mg/dL at 30 mg/kg in mice) and p-FGFR2 suppression (>90% at 100 nM) are quantified via ELISA or immunohistochemistry .

Advanced Research Questions

Q. How do secondary FGFR2 mutations (e.g., N549H) confer resistance to this compound, and what methodologies validate these mechanisms?

Methodological Answer: Rapid autopsy-derived tumor samples undergo whole-exome sequencing (WES) to identify resistance mutations (e.g., FGFR2<sup>N549H</sup>). In vitro, isogenic cell lines (e.g., NIH3T3 expressing FGFR2-CLIP1 fusion ± N549H) are treated with this compound to compare IC50 values. The N549H mutation increased IC50 from 10.16 nM (sensitive) to 1,527.57 nM (resistant), confirmed via cell viability assays .

Q. What experimental approaches address tumor heterogeneity in studying acquired resistance to FGFR inhibitors like this compound?

Methodological Answer: Multi-region sequencing of metastatic samples (e.g., rapid autopsy programs) identifies subclonal populations. Spatial transcriptomics and single-cell sequencing can map clonal evolution. For example, WES of 11 tumor samples from a patient revealed four distinct subclones, two emerging post-INCB054828 treatment, highlighting dynamic resistance mechanisms .

Q. How can pharmacokinetic-pharmacodynamic (PK/PD) discrepancies between in vitro and in vivo models be resolved for this compound?

Methodological Answer: Physiologically based PK modeling integrates in vitro IC50 values, plasma protein binding, and tissue distribution data. For instance, in vitro IC50 for FGFR2 inhibition (1–10 nM) must align with in vivo free drug concentrations (e.g., 100 nM sustained for 12 hours in mice) to ensure translational relevance .

Q. What strategies optimize combination therapies involving this compound, and how are synergistic effects quantified preclinically?

Methodological Answer: Combination studies with chemotherapy (e.g., cisplatin) or parallel pathway inhibitors (e.g., MAPK inhibitors) use Bliss independence or Chou-Talalay models. For example, this compound + cisplatin reduced tumor volume by >70% in xenografts vs. 40–50% for monotherapies, with synergy quantified via combination indices .

Q. How are covariate analyses conducted in population PK studies to identify factors influencing this compound exposure in clinical trials?

Methodological Answer: Nonlinear mixed-effects modeling (e.g., NONMEM) evaluates covariates like renal/hepatic function, body weight, and genetic polymorphisms. Phase II trials often include sparse sampling to build population PK models, identifying dose adjustments for subpopulations (e.g., hyperphosphatemia risk) .

Translational and Clinical Research Questions

Q. What methodological considerations guide the design of Phase II trials for this compound in FGFR2-fusion cholangiocarcinoma?

Methodological Answer: Single-arm trials prioritize molecularly enriched cohorts (FGFR2 fusions) with endpoints like objective response rate (ORR). The FIGHT-202 trial reported 35.5% ORR in FGFR2-fusion patients, requiring rigorous biomarker stratification (e.g., FISH, RNA-seq) and centralized pathology review .

Q. How are exposure-response analyses performed to link this compound pharmacokinetics with efficacy/toxicity in early-phase trials?

Methodological Answer: Logistic regression models correlate steady-state drug exposure (AUC, Cmax) with endpoints like ORR or grade ≥3 hyperphosphatemia. For example, trough concentrations >500 nM may predict efficacy, while AUC >20,000 nM·h could associate with toxicity, guiding therapeutic window definition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.